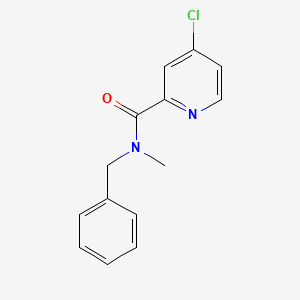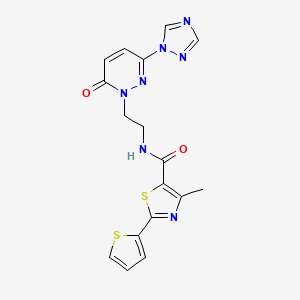![molecular formula C18H15F3N2O2S B2950402 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2097935-69-6](/img/structure/B2950402.png)
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that acts as an immunomodulatory and anti-inflammatory agent.
Mécanisme D'action
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea acts as an S1P receptor modulator, which regulates the migration of immune cells. This compound is phosphorylated by sphingosine kinase 2 (SphK2) to form this compound-phosphate, which binds to S1P receptors on lymphocytes, causing internalization and degradation of the receptors. This results in the sequestration of immune cells in lymph nodes, preventing their migration to peripheral tissues. This compound-phosphate also binds to S1P receptors on endothelial cells, reducing the permeability of blood vessels and preventing the migration of immune cells to sites of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In multiple sclerosis, this compound reduces the number of circulating lymphocytes, preventing their migration to the central nervous system and reducing the inflammatory response. In cancer, this compound induces apoptosis in cancer cells by activating the pro-apoptotic protein Bim and inhibiting the anti-apoptotic protein Mcl-1. This compound also inhibits tumor growth by reducing angiogenesis and inducing autophagy. In transplant rejection, this compound prevents graft rejection by inhibiting the migration of immune cells to the graft site and reducing the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea has several advantages and limitations for lab experiments. One advantage is that this compound is a specific S1P receptor modulator, which allows for the selective modulation of immune cell migration. Another advantage is that this compound has been extensively studied in preclinical and clinical trials, providing a wealth of data on its pharmacokinetics and pharmacodynamics. However, one limitation is that this compound has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. Another limitation is that this compound has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for 3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea research. One direction is to investigate the potential of this compound in other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to develop more potent and selective S1P receptor modulators with longer half-lives and fewer off-target effects. Additionally, the combination of this compound with other immunomodulatory agents or chemotherapy drugs may enhance its therapeutic efficacy in cancer and transplant rejection. Finally, the development of novel drug delivery systems, such as nanoparticles or liposomes, may improve the pharmacokinetics and pharmacodynamics of this compound for clinical use.
Méthodes De Synthèse
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-bromo-2-(trifluoromethyl)acetophenone with 1,2-bis(2-thienyl)ethane in the presence of potassium tert-butoxide to form the intermediate compound 3-(2-(thiophen-2-yl)-2-(trifluoromethyl)phenyl)propan-1-ol. The second step involves the reaction of the intermediate compound with furan-2-carbaldehyde in the presence of boron trifluoride etherate to form the final product this compound.
Applications De Recherche Scientifique
3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, this compound acts as an immunomodulatory agent by preventing the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of immune cells into the central nervous system. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In transplant rejection, this compound has been shown to prevent graft rejection by inhibiting the migration of immune cells to the graft site.
Propriétés
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c19-18(20,21)13-5-1-2-6-14(13)23-17(24)22-11-12(15-7-3-9-25-15)16-8-4-10-26-16/h1-10,12H,11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFENBFBBNSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-(thiophen-2-ylmethyl)-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950320.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2950321.png)
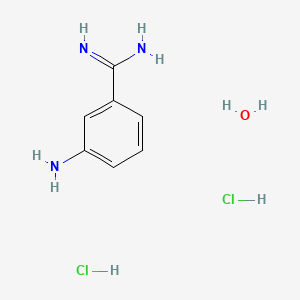

![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)
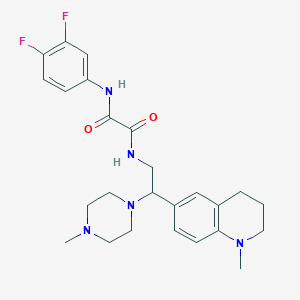
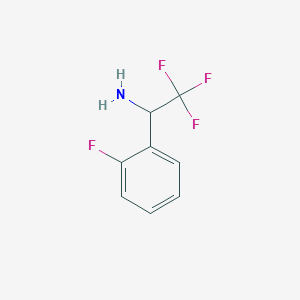
![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
